2-(1,3-Dioxolan-2-ylidene)pentan-3-one

Description

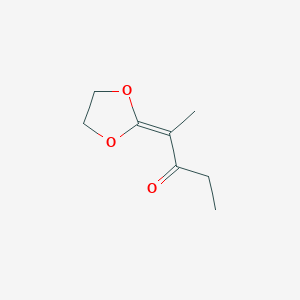

2-(1,3-Dioxolan-2-ylidene)pentan-3-one is a cyclic ketone derivative characterized by a 1,3-dioxolane ring fused to a pentan-3-one backbone via an exocyclic double bond (ylidene group). This structure imparts unique electronic and steric properties, influencing its reactivity, stability, and applications in organic synthesis.

Properties

CAS No. |

5418-50-8 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-ylidene)pentan-3-one |

InChI |

InChI=1S/C8H12O3/c1-3-7(9)6(2)8-10-4-5-11-8/h3-5H2,1-2H3 |

InChI Key |

QZMMFLPDZAJDSR-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(=C1OCCO1)C |

Canonical SMILES |

CCC(=O)C(=C1OCCO1)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-(1,3-Dioxolan-2-ylidene)pentan-3-one has been explored for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of inhibitors for specific biological targets, such as perforin, a protein involved in immune responses. Research indicates that modifications to the compound can enhance its potency and selectivity as an immunosuppressive agent, which could be beneficial in treating autoimmune diseases and preventing transplant rejection .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations, including nucleophilic additions and cycloadditions, which are essential for constructing complex organic molecules. Its ability to form stable adducts makes it valuable in the synthesis of fine chemicals and pharmaceuticals .

Materials Science

In materials science, this compound has been investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. This application is particularly relevant for developing advanced materials used in coatings, adhesives, and composites .

Case Studies

Comparison with Similar Compounds

Positional Isomers: Pentan-3-one vs. Pentan-2-one

The position of the ketone group significantly impacts chemical behavior. For example:

- Pentan-3-one : Lacks a methyl group adjacent to the carbonyl, making it unreactive in iodoform tests. Its aldol condensation requires kinetic control (e.g., using LDA at -78°C) to avoid isomer mixtures .

- Pentan-2-one : A methyl ketone, reactive in iodoform tests due to the presence of a -COCH₃ group. This distinction is critical in analytical chemistry for compound identification .

- For instance, the ylidene group may stabilize enolate intermediates, favoring specific aldol products .

Table 1: Comparison of Pentanone Derivatives

Selenium and Sulfur Analogues

Selenium- and sulfur-containing pentan-3-one derivatives exhibit distinct synthetic and physical properties:

- 2-((4-Chlorophenyl)selanyl)pentan-3-one (3u) : Synthesized via photoinduced α-selenylation (43% yield), this compound demonstrates how heteroatom substitution enhances electrophilicity at the α-carbon. Its selenium group facilitates redox-active applications, unlike the oxygen-based dioxolane in the target compound .

- 2-((2,4-Difluorophenyl)thio)pentan-3-one : A sulfur analog with discontinued availability, highlighting stability challenges in thio-ketones. The dioxolane ring in the target compound may offer superior oxidative stability compared to thioether linkages .

Table 2: Heteroatom-Substituted Pentan-3-one Derivatives

Oxidation and Thermal Behavior

Pentan-3-one derivatives exhibit varied oxidation kinetics:

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1,3-Dioxolan-2-ylidene)pentan-3-one typically involves:

- Formation of the 1,3-dioxolane ring by acetalization of a carbonyl compound (usually an aldehyde or ketone) with a 1,2-diol under acid catalysis.

- Introduction of the pentan-3-one moiety either by direct condensation or by subsequent functional group transformations.

The 1,3-dioxolane ring acts as a protective group for the carbonyl, stabilizing the intermediate and allowing selective reactions on other parts of the molecule.

Specific Preparation Routes

Acetalization of Pentan-3-one Derivatives with 1,2-Diols

- Reaction Conditions: Typically, the ketone (pentan-3-one or related derivatives) is reacted with a 1,2-diol such as ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).

- Solvent and Setup: The reaction is often carried out in refluxing benzene or toluene using a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward acetal formation.

- Yield and Purity: This method generally affords high yields (>90%) of the dioxolane-protected ketone with good purity after standard extraction and drying procedures.

Use of Catalysts and Optimization

- Acid Catalysts: Both Brønsted acids (e.g., sulfuric acid, PTSA) and Lewis acids can catalyze the formation of the dioxolane ring efficiently.

- Montmorillonite K10: This clay catalyst has been reported to catalyze acetalization reactions effectively under mild conditions, providing good yields and selectivity for 1,3-dioxolane formation.

- Reaction Time: Typically ranges from 1 to 24 hours depending on the catalyst and temperature; longer reflux times ensure complete conversion.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pentan-3-one derivative + 1,2-ethanediol | Mix in benzene or toluene solvent |

| 2 | Add catalytic amount of p-toluenesulfonic acid (0.05–0.1 equiv) | Acid catalysis for acetalization |

| 3 | Reflux with Dean-Stark apparatus | Removes water to drive reaction forward |

| 4 | Reaction time: 12–24 hours | Ensures complete ring formation |

| 5 | Quench with aqueous NaOH solution | Neutralizes acid catalyst |

| 6 | Extract organic layer, dry over Na2SO4 | Purification step |

| 7 | Evaporate solvent under reduced pressure | Obtain pure this compound |

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For industrial scale, continuous flow reactors with optimized acid catalysts enhance reaction efficiency and product yield.

- Purification: Advanced purification techniques such as column chromatography or recrystallization ensure high purity suitable for pharmaceutical or fine chemical applications.

- Environmental and Safety Aspects: Use of recyclable catalysts and solvent recovery systems is recommended to minimize environmental impact.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acetalization | Pentan-3-one + 1,2-diol + acid catalyst | Formation of 1,3-dioxolane ring protecting ketone |

| Oxidation (optional) | KMnO4, CrO3 | Conversion to carboxylic acids or aldehydes if needed |

| Reduction (optional) | LiAlH4, NaBH4 | Conversion to corresponding alcohols |

| Substitution | Halides, nucleophiles + catalyst | Functional group modifications on dioxolane ring |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid, Montmorillonite K10 | Acid catalyst essential for ring formation |

| Solvent | Benzene, Toluene | Use of Dean-Stark apparatus for water removal |

| Temperature | Reflux (80–110 °C) | Ensures reaction completeness |

| Reaction Time | 1–24 hours | Depends on catalyst and substrate |

| Yield | 85–99% | High yield achievable with optimized conditions |

| Purification | Extraction, drying, evaporation, chromatography | Standard organic purification |

Research Findings and Notes

- The use of Montmorillonite K10 as a catalyst has been shown to reduce reaction times and improve yields in the synthesis of 1,3-dioxolanes, including derivatives similar to this compound.

- Acid catalysis remains the most reliable method for acetalization, with p-toluenesulfonic acid being preferred due to its strong acidity and ease of removal.

- The 1,3-dioxolane ring formation is reversible; thus, removal of water is critical for driving the reaction to completion.

- Industrial synthesis may incorporate continuous flow techniques to improve scalability and reproducibility.

Q & A

Basic: What spectroscopic techniques are most effective for confirming the structure of 2-(1,3-Dioxolan-2-ylidene)pentan-3-one?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify the dioxolan ring protons (δ ~4.5–5.5 ppm for acetal protons) and the ketone carbonyl (δ ~200–220 ppm in ¹³C). Compare shifts with analogous dioxolan-containing compounds for validation .

- Mass Spectrometry (MS) : The base peak in MS is expected to differ from linear ketones like pentan-3-one (m/z = 57). Fragmentation at the dioxolan ring may yield ions like [C₃H₅O₂]⁺ (m/z = 73), characteristic of 1,3-dioxolane derivatives .

- IR Spectroscopy : The carbonyl stretch (νC=O ~1700–1750 cm⁻¹) and acetal C-O-C stretches (ν ~1100–1250 cm⁻¹) confirm functional groups .

Basic: How can synthetic routes to this compound be designed using cyclization reactions?

Methodological Answer:

- Intramolecular Cyclization : React an unsaturated ketone precursor (e.g., 1,5-dicyclohexenylpentan-3-one) with a peroxysilylation agent (e.g., Co(thd)₂/Et₃SiH/O₂) to form the dioxolan ring via nucleophilic attack on the keto group .

- Aldol-like Reactions : Under kinetic control (LDA, THF, -78°C), generate a stabilized enolate from pentan-3-one, followed by reaction with an aldehyde or electrophile to form the dioxolan moiety .

Advanced: What role does the Zimmerman-Traxler transition state model play in the formation of the dioxolan ring?

Methodological Answer:

- Transition State Geometry : The Zimmerman-Traxler model predicts a six-membered cyclic transition state during enolate-mediated cyclization. For dioxolan formation, the enolate oxygen attacks the carbonyl carbon, with the dioxolan ring forming via chair-like stereoelectronic control. This minimizes steric strain and stabilizes the transition state .

- Stereoselectivity : The model explains regioselectivity in ring closure, favoring the thermodynamically stable chair conformation for the dioxolan moiety .

Advanced: How can kinetic vs. thermodynamic control optimize the yield of this compound in competing reactions?

Methodological Answer:

- Kinetic Control : Use low temperatures (-78°C) and strong, bulky bases (e.g., LDA) to favor rapid enolate formation and ring closure before side reactions occur. This traps the less stable but faster-forming product .

- Thermodynamic Control : At higher temperatures (reflux), equilibration favors the most stable product. For dioxolan derivatives, this may require additives (e.g., Lewis acids) to stabilize the transition state and reduce competing pathways .

Basic: What are the key differences in the mass spectra of this compound compared to non-cyclic analogs?

Methodological Answer:

- Fragmentation Patterns : Non-cyclic pentan-3-one shows a base peak at m/z = 57 ([C₃H₅O]⁺). In contrast, this compound exhibits fragmentation at the dioxolan ring, producing ions like [C₃H₅O₂]⁺ (m/z = 73) and [C₂H₃O]⁺ (m/z = 43) due to ring-opening mechanisms .

- Molecular Ion Stability : The conjugated dioxolan system may stabilize the molecular ion (M⁺), reducing fragmentation intensity compared to linear ketones .

Advanced: How does the 1,3-dioxolan moiety influence the compound’s reactivity in oxidation or reduction reactions?

Methodological Answer:

- Oxidation Resistance : The electron-withdrawing dioxolan ring deactivates the ketone carbonyl, reducing susceptibility to oxidation compared to aliphatic ketones like pentan-3-one. This is critical when designing oxidation-sensitive synthetic pathways .

- Reduction Selectivity : Catalytic hydrogenation may preferentially reduce the exocyclic double bond (ylidene group) over the ketone, depending on catalyst choice (e.g., Pd/C vs. Raney Ni) .

Advanced: What strategies resolve racemic mixtures of this compound using chiral crystallization?

Methodological Answer:

- Diastereomeric Cocrystallization : Co-crystallize the racemate with a chiral auxiliary (e.g., 3-phenylbutyric acid) to form diastereomeric cocrystals. Solubility differences between R-S and S-S cocrystals allow selective crystallization, as demonstrated for BnFTP analogs .

- Crystal16 Solubility Screening : Use high-throughput solubility data to identify optimal solvents and temperatures for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.